4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride

Catalog No.
S3397165
CAS No.
1706464-42-7
M.F
C14H17ClFN3O
M. Wt
297.75
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl...

CAS Number

1706464-42-7

Product Name

4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride

IUPAC Name

3-(4-fluorophenyl)-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole;hydrochloride

Molecular Formula

C14H17ClFN3O

Molecular Weight

297.75

InChI

InChI=1S/C14H16FN3O.ClH/c15-12-3-1-11(2-4-12)14-17-13(19-18-14)9-10-5-7-16-8-6-10;/h1-4,10,16H,5-9H2;1H

InChI Key

ZGCBJKBHPMOARL-UHFFFAOYSA-N

SMILES

C1CNCCC1CC2=NC(=NO2)C3=CC=C(C=C3)F.Cl

Canonical SMILES

C1CNCCC1CC2=NC(=NO2)C3=CC=C(C=C3)F.Cl

4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride is a chemical compound characterized by its unique structure, which includes a piperidine ring linked to a 1,2,4-oxadiazole moiety. The molecular formula is C14H16ClFN3O, and it has a molecular weight of approximately 261.29 g/mol. The compound acts as a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGlu5), enhancing the receptor's response to glutamate and influencing various neuronal functions such as synaptic plasticity, learning, and memory .

  • Enzyme inhibition: Oxadiazoles can inhibit specific enzymes involved in cellular processes.
  • Modulation of ion channels: Piperidine derivatives can interact with ion channels in nerve cells [].

The compound's reactivity primarily involves its ability to interact with mGlu5 receptors through allosteric modulation. This interaction can lead to various downstream signaling pathways, including the phosphorylation of extracellular signal-regulated kinase and cAMP-responsive element-binding protein. These pathways are crucial for neuronal signaling and may contribute to the compound's potential therapeutic effects in neuropsychiatric disorders.

4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride has shown significant biological activity in preclinical studies. It has demonstrated:

  • Antipsychotic-like effects: The compound reduced conditioned avoidance responding in rats and decreased locomotor activities induced by drugs such as phencyclidine and amphetamine.
  • Cognitive enhancement: It improved performance in tasks assessing cognitive function, suggesting potential applications in treating cognitive deficits associated with schizophrenia and other disorders.

The synthesis of 4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride typically involves multi-step organic reactions:

  • Formation of the oxadiazole ring: This is achieved through cyclization reactions involving appropriate precursors such as hydrazines and carboxylic acids.
  • Attachment of the piperidine moiety: This step often requires the use of coupling agents or catalysts to facilitate the formation of the piperidine linkage.
  • Hydrochloride salt formation: The final step usually involves reacting the base form with hydrochloric acid to yield the hydrochloride salt.

Specific methodologies can vary based on desired purity and yield but generally follow these principles.

This compound has potential applications in:

  • Neuropharmacology: Its role as a positive allosteric modulator makes it a candidate for developing treatments for conditions like schizophrenia and other neuropsychiatric disorders.
  • Research: It serves as a biochemical tool for studying mGlu5 receptor functions and related signaling pathways in various experimental settings .

Interaction studies have indicated that 4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride selectively enhances mGlu5 receptor activity without directly activating the receptor itself. This selectivity may reduce side effects commonly associated with direct agonists, making it a safer alternative for therapeutic use. Furthermore, its interactions with other neurotransmitter systems may provide insights into its broader pharmacological profile .

Several compounds share structural or functional similarities with 4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
1-(3-fluorophenyl)-2-methylpiperidinePiperidine core with fluorinated phenylAntidepressant-like effects
3-{(4-fluorophenyl)methyl}-1H-pyrazolePyrazole ring instead of oxadiazolePotential anti-inflammatory properties
4-(3-fluorophenyl)-1H-pyrazolo[3,4-b]quinolinQuinoline structureAnticancer activity

These compounds illustrate variations in biological activity and structural features while maintaining some core similarities. The unique combination of the oxadiazole ring and piperidine structure in 4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride distinguishes it from these analogs by providing specific modulation capabilities at mGlu5 receptors .

Dates

Modify: 2023-08-19

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